molecular formula C11H12N2O2 B1592113 Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 256936-11-5

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B1592113
M. Wt: 204.22 g/mol
InChI Key: JUEIIGFUWKREDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with formic acid . Recent advances in the synthesis of substituted imidazoles have focused on the bonds constructed during the formation of the imidazole . For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known to undergo various chemical reactions. For example, 1,2-Dimethylimidazole undergoes a Menschutkin reaction with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary. For instance, 1,2-Dimethylimidazole is a solid with a melting point of 37-39 °C (lit.) and a density of 1.084 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fluorescence Sensing

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlights their potential as fluorescence sensors for detecting benzaldehyde derivatives, owing to their characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These properties suggest applications in the development of sensitive and selective sensors for chemical detection (Shi et al., 2015).

Ionic Liquid Precursors and Carbene-CO2 Adducts

The formation of 1,3-dimethylimidazolium-2-carboxylate highlights its role as an unexpected product from reactions intended to produce organic salts, showing potential applications in the synthesis of ionic liquid precursors and carbene-CO2 adducts. This finding opens pathways for innovative chemical synthesis techniques and the development of new materials (Holbrey et al., 2003).

CO2-Carrier and Organic Synthesis

1,3-Dialkylimidazolium-2-carboxylates have been characterized and used in carboxylation reactions, demonstrating their utility as CO2-carriers. This application is particularly relevant in the synthesis of carboxylates and monomethylcarbonate anions, showcasing the role of these compounds in facilitating environmentally friendly organic synthesis processes (Tommasi & Sorrentino, 2005).

Antimicrobial Activity

A study on methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate reveals its broad-spectrum antimicrobial activity against a variety of pathogens. This research suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains (Pittillo & Hunt, 1967).

Anticancer Activity and Drug Development

The synthesis and evaluation of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety for anticancer activity reveal certain derivatives' significant antiproliferative activity. This discovery has implications for anticancer drug development, highlighting the potential of methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate derivatives in therapeutic applications (Rasal, Sonawane, & Jagtap, 2020).

Safety And Hazards

Safety and hazards associated with imidazole compounds can also vary. For instance, 1,2-Dimethylimidazole has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research will likely continue to explore the synthesis and applications of imidazole compounds, particularly in the development of novel drugs to overcome increasing public health problems due to antimicrobial resistance .

properties

IUPAC Name

methyl 1,2-dimethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-12-9-6-8(11(14)15-3)4-5-10(9)13(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEIIGFUWKREDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621360
Record name Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate

CAS RN

256936-11-5
Record name Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (crude, 2.54 g, approx. 9.35 mmol) in MeOH (15.5 ml)/toluene (78 ml) Trimethylsilyldiazomethane (2 M solution in hexane, 7.0 ml, 14 mmol) was added at 0-10° C. The reaction mixture was stirred at it for 1 hour. The reaction mixture was evaporated under reduced pressure. The residue was taken up in DCM, Remaining insoluble solid was filtered off. The filtrate was evaporated again to dryness to afford crude Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Name
Quantity
15.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.